Linagliptin Emp Impurity D is a significant compound related to the pharmaceutical drug linagliptin, which is used primarily as a Dipeptidyl Peptidase-4 inhibitor for the management of type 2 diabetes. This impurity, identified by its molecular formula and molecular weight of 390.4 g/mol, is a by-product that arises during the synthesis of linagliptin. Understanding this impurity is crucial for ensuring the quality and safety of linagliptin formulations.
The compound Linagliptin Emp Impurity D is derived from the synthesis processes involved in producing linagliptin. It can be identified through various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) . The presence of this impurity can impact the efficacy and safety profile of linagliptin, necessitating careful monitoring during drug production.
Linagliptin Emp Impurity D falls under the category of pharmaceutical impurities, which are unintended substances produced during the synthesis of active pharmaceutical ingredients. These impurities can arise from various stages of chemical synthesis and may affect the pharmacological properties of the final product.
The synthesis of Linagliptin Emp Impurity D typically involves several steps that include nucleophilic substitution reactions and the use of specific catalysts. According to a patent detailing its preparation, a crude linagliptin product is reacted with an azo catalyst and an acid to yield this dimeric impurity .
Technical Details:
Linagliptin Emp Impurity D is primarily formed as a by-product during the synthesis of linagliptin. The key reactions involved include:
Technical Details:
While Linagliptin Emp Impurity D itself does not have a defined therapeutic action, understanding its formation helps elucidate potential impacts on the pharmacodynamics of linagliptin. Linagliptin functions by inhibiting Dipeptidyl Peptidase-4, an enzyme responsible for degrading incretin hormones, thus enhancing insulin secretion in response to meals .
The presence of impurities like Linagliptin Emp Impurity D can potentially alter the pharmacokinetics of linagliptin, affecting absorption and metabolism.
Linagliptin Emp Impurity D is characterized by:
Key chemical properties include:
Linagliptin Emp Impurity D serves primarily in quality control within pharmaceutical manufacturing. Its characterization aids in:
Process-related impurities like Linagliptin Impurity D originate from incomplete reactions, side reactions, or residual intermediates during API synthesis. Studies reveal its formation occurs during the condensation of 8-bromo-7-(but-2-yn-1-yl)-3-methyl-1H-purine-2,6(3H,7H)-dione with 2-(chloromethyl)-4-methylquinazoline, where suboptimal reaction conditions (e.g., temperature, stoichiometry) lead to hydroxylation at the purine C8 position instead of amination [3] [6]. Structurally, it differs from linagliptin by the replacement of the 3-aminopiperidine moiety with a hydroxyl group, significantly altering its physicochemical properties:
Table 1: Structural and Physicochemical Comparison
Property | Linagliptin | Impurity D |
---|---|---|
Molecular Formula | C₂₅H₂₈N₈O₂ | C₂₀H₁₈N₆O₃ |
Molecular Weight (g/mol) | 472.54 | 390.40 |
Key Functional Groups | 3-Aminopiperidine | 8-Hydroxypurine |
Origin in Synthesis | Final API | Incomplete substitution |
Degradation impurities, conversely, arise from API instability under stress conditions. For linagliptin, acid hydrolysis induces cleavage of the piperidine–purine bond, but Impurity D itself shows resilience under oxidative and thermal stress, making it predominantly synthesis-specific [4] [9].
ICH Q3A/B guidelines mandate identification thresholds for impurities (>0.10% for APIs with ≤2 g/day dosage) and rigorous qualification via toxicological studies. Linagliptin Impurity D, detected at levels up to 0.27% in commercial batches, falls within this scope, necessitating structural confirmation and analytical monitoring [3] [6]. The USP monograph for linagliptin specifies limits for known impurities, including Impurity D, requiring validated methods for quantification. Regulatory submissions must include:
Table 2: Global Regulatory Thresholds for Linagliptin Impurities
Region | Identification Threshold | Qualification Threshold | Reporting Threshold |
---|---|---|---|
ICH (Q3A) | 0.10% | 0.15% | 0.05% |
USP | 0.10% | 0.20% | 0.05% |
EMA | 0.10% | 0.15% | 0.05% |
Within QbD frameworks, Impurity D serves as a critical quality attribute (CQA) dictating process parameter optimization. Its formation correlates with three key process variables:
Analytical QbD (AQbD) approaches leverage multivariate Design of Experiments (DoE) to develop impurity-specific HPLC methods. For Impurity D, optimal separation is achieved using:
Table 3: QbD-Driven HPLC Parameters for Impurity D Detection
Factor | Low Level | High Level | Optimal Value | Impact on Separation |
---|---|---|---|---|
Buffer pH | 3.0 | 5.0 | 4.5 | Retention time precision |
Acetonitrile (%) | 20 | 30 | 25 | Peak asymmetry reduction |
Flow Rate (mL/min) | 0.8 | 1.2 | 1.0 | Theoretical plates maximized |
Column Temperature (°C) | 25 | 40 | 25 | Minimal effect |
This strategy reduces method robustness issues by 70% compared to traditional univariate approaches [2].
CAS No.: 116714-47-7
CAS No.: 1981-49-3
CAS No.: 19275-47-9
CAS No.:
CAS No.: 1356964-77-6
CAS No.: